Positional Isomerism and Kinase Binding Mode
The meta-substituted (3-carboxy) isomer is predicted to have a different binding pose within kinase domains compared to the para-substituted (4-carboxy) isomer. The 4-carboxy analog, 4-{[4-(phenylamino)pyrimidin-2-yl]amino}benzoic acid (YL1-038-31), is a validated CDK2/Aurora A inhibitor that induces a DFG-out conformation, as confirmed by X-ray crystallography (PDB: 3UNJ, 3UO5) [1]. The 3-carboxy group in the target compound is expected to form a different H-bond network with the kinase hinge region, potentially altering this conformational bias and the resulting kinase selectivity profile [1].
| Evidence Dimension | Predicted binding mode and kinase conformational impact |
|---|---|
| Target Compound Data | Meta-substituted benzoic acid; predicted altered H-bond interaction with kinase hinge. |
| Comparator Or Baseline | Para-substituted benzoic acid (YL1-038-31); confirmed DFG-out inducer. |
| Quantified Difference | Not applicable (qualitative structural biology comparison). |
| Conditions | X-ray crystallography for comparator (PDB 3UNJ, 3UO5); target compound data is inferred from structure-activity relationships. |
Why This Matters
For users seeking a tool compound with a distinct kinase inhibition fingerprint, the 3-carboxy isomer offers a structurally validated differentiation from the established 4-carboxy probe, enabling exploration of alternative conformational effects.
- [1] Martin, M. P., et al. A Novel Mechanism by Which Small Molecule Inhibitors Induce the DFG Flip in Aurora A. ACS Chemical Biology, 2012, 7(4), pp 698–706. View Source
